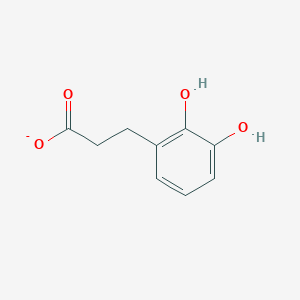
3-(2,3-Dihydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydroxyphenyl)propanoate is the conjugate base of 3-(2,3-dihydroxyphenyl)propanoic acid. It derives from a propionate. It is a conjugate base of a 3-(2,3-dihydroxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C9H10O4
- Molecular Weight : 182.17 g/mol
- IUPAC Name : 3-(2,3-dihydroxyphenyl)propanoate
This compound is characterized by its unique hydroxylation pattern, which influences its chemical behavior and biological effects. It acts as a microbial metabolite derived from quinoline and exhibits properties typical of phenolic acids.
Chemistry
- Building Block for Synthesis : this compound serves as a precursor for synthesizing various heterocyclic compounds. Its structure allows for modifications that can lead to the development of new materials with desired properties.
Biology
- Microbial Metabolism Studies : This compound is utilized as a growth substrate for different strains of Escherichia coli, aiding in the understanding of microbial metabolic pathways. It plays a crucial role in the degradation of aromatic compounds and has been shown to be involved in the catabolism of phenolic acids through specific gene clusters in bacteria .
- Cellular Effects : Research indicates that this compound influences various cellular processes such as insulin resistance and lipid metabolism. In animal models, it has been observed to regulate insulin sensitivity in high-fat diet-induced obesity models.
Medicine
- Antiulcerogenic Effects : The compound has been studied for its potential to prevent serotonin-induced ulcerogenesis. Its inhibitory action on tyrosinase, an enzyme involved in melanin synthesis, suggests potential applications in dermatological treatments.
- Oxidative Stress Response : It helps mitigate oxidative stress within cells, which is crucial for maintaining cellular health and preventing various diseases related to oxidative damage.
- Microbial Pathway Activation : A study demonstrated that this compound acts as an activator for the MhpR regulator in E. coli, enhancing gene expression related to phenolic compound degradation. This highlights its role in bacterial transcriptional control and metabolic flexibility .
- Insulin Sensitivity Regulation : Research involving high-fat diet-induced obesity models showed that administration of this compound improved insulin sensitivity and lipid profiles. This suggests potential therapeutic implications for metabolic disorders.
Análisis De Reacciones Químicas
Oxidative Cleavage Reactions
3-(2,3-Dihydroxyphenyl)propanoate undergoes oxidative cleavage in the presence of molecular oxygen, catalyzed by dioxygenase enzymes. These reactions are critical in the degradation of aromatic compounds in Escherichia coli and other microbiota.
These reactions proceed via meta-cleavage pathways, forming unsaturated dicarboxylic acids that enter the tricarboxylic acid (TCA) cycle .
Dehydrogenation Reactions
NAD<sup>+</sup>-dependent dehydrogenases catalyze the oxidation of dihydrodiol intermediates to yield this compound.
| Reaction | Enzyme | Gene | Uniprot ID | References |
|---|---|---|---|---|
| 3-(cis-5,6-Dihydroxycyclohexa-1,3-dien-1-yl)propanoate + NAD<sup>+</sup> → this compound + NADH | Dihydrodiol dehydrogenase | hcaB | P0CI31 |
This step is essential in the catabolism of phenylpropanoate derivatives, enabling further degradation into central metabolites .
Hydroxylation by mhpA Hydroxylase
The enzyme mhpA hydroxylase introduces a hydroxyl group at the 2-position of 3-(3-hydroxyphenyl)propanoate, forming this compound.
| Reaction | Enzyme | Gene | Molecular Weight | References |
|---|---|---|---|---|
| 3-(3-Hydroxyphenyl)propanoate + NADH + O<sub>2</sub> → this compound + H<sub>2</sub>O + NAD<sup>+</sup> | 3-Hydroxyphenylpropionate hydroxylase | mhpA | 62,185 Da |
This reaction is stereospecific and requires NADH as a cofactor .
Catabolic Pathways
This compound is central to the catabolism of phenylpropanoid compounds in E. coli. Key pathways include:
-
Meta-Cleavage Pathway : Oxidative cleavage by extradiol dioxygenases generates intermediates for the TCA cycle .
-
Dehydroxylation : Gut microbiota further metabolize the compound into hydroxyphenyl-γ-valerolactones, which modulate intestinal motility .
Biological Relevance
-
Microbial Metabolism : Produced by E. coli K-12 during quinoline degradation .
-
Gut Microbiota Interaction : Detected in fecal samples of Parkinson’s disease patients, suggesting a role in levodopa metabolism .
-
Enzyme Inhibition : Acts as a competitive inhibitor of tyrosinase (IC<sub>50</sub> = 3.02 μM), impacting melanin synthesis .
Propiedades
Fórmula molecular |
C9H9O4- |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
3-(2,3-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12)/p-1 |
Clave InChI |
QZDSXQJWBGMRLU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1)O)O)CCC(=O)[O-] |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)CCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















